molecular formula C17H18ClN3O3S B2999361 3-chloro-2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034568-50-6

3-chloro-2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2999361
CAS No.: 2034568-50-6
M. Wt: 379.86
InChI Key: JFYCMJKGBTVILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClN3O3S and its molecular weight is 379.86. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Applications

  • Carbonic Anhydrase Inhibitors : Compounds bearing a pyrrolidinone moiety and variations in methyl and chloro substitutions on the benzenesulfonamide ring have been synthesized and evaluated as inhibitors for human carbonic anhydrase (CA) isoforms. Certain derivatives show increased affinity towards specific CA isoforms, suggesting potential for developing selective CA inhibitors. The modification with chloro groups at certain positions significantly enhances the binding affinity to CA isoforms, especially CA VII and CA XIII, which could be leveraged in the development of inhibitors with higher selectivity for particular CA isoforms (Vaškevičienė et al., 2019).

Structural and Molecular Studies

  • Molecular and Supramolecular Structures : Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have provided insights into their molecular and supramolecular structures. These studies highlight the influence of structural modifications on molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for designing molecules with desired chemical and physical properties (Jacobs et al., 2013).

Pharmacological Activity Exploration

  • Anticancer and Antimicrobial Activities : Some sulfonamide derivatives, including those with chloro and methyl substituents, have been evaluated for their potential anticancer and antimicrobial activities. These studies aim to explore the therapeutic potential of such compounds, with some showing promising activity against specific cancer cell lines and microbial strains. This suggests the possibility of developing new therapeutic agents based on these molecular frameworks (De-ju, 2015; Ijuomah et al., 2022).

Properties

IUPAC Name

3-chloro-2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-12-14(18)4-2-5-15(12)25(23,24)20-11-13-7-8-19-16(10-13)21-9-3-6-17(21)22/h2,4-5,7-8,10,20H,3,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYCMJKGBTVILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.